molecular formula C8H8Br2N4O6S B1527150 5-Bromo-4(3H)-pyrimidinone hemisulfate CAS No. 97234-97-4

5-Bromo-4(3H)-pyrimidinone hemisulfate

Cat. No.: B1527150
CAS No.: 97234-97-4
M. Wt: 448.05 g/mol
InChI Key: RPCRMCXPPVJQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4(3H)-pyrimidinone hemisulfate is a useful research compound. Its molecular formula is C8H8Br2N4O6S and its molecular weight is 448.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-pyrimidin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-2H,(H,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCRMCXPPVJQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)Br.C1=C(C(=O)NC=N1)Br.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718276
Record name Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97234-97-4
Record name Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyrimidin-4(1H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrimidin-4(1H)-one is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a reactive bromine atom and the pyrimidinone core, make it a versatile building block for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromopyrimidin-4(1H)-one, its synthesis, key chemical reactions, and its emerging applications in the development of novel therapeutics, with a focus on its role as an intermediate in the synthesis of enzyme inhibitors.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleobases, vitamins, and a plethora of synthetic drugs. The introduction of a bromine atom at the 5-position and a carbonyl group at the 4-position of the pyrimidine ring, as in 5-Bromopyrimidin-4(1H)-one, imparts unique chemical reactivity and allows for diverse structural modifications. This makes it a valuable scaffold for library synthesis in drug discovery programs, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Physicochemical Properties of 5-Bromopyrimidin-4(1H)-one

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective use in synthesis and drug development. The key properties of 5-Bromopyrimidin-4(1H)-one are summarized in the table below.

PropertyValueSource
CAS Number 19808-30-1[1]
Molecular Formula C₄H₃BrN₂O[2]
Molecular Weight 174.98 g/mol [2]
Appearance Solid (predicted)General knowledge
Melting Point >300 °C (for the related 5-Bromouracil)[3]
Boiling Point 241°C at 760 mmHg (predicted)[2]
Solubility Information not readily available
LogP 0.5324 (computed)[1]
Topological Polar Surface Area (TPSA) 45.75 Ų[1]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[1]

Tautomerism: A Key Chemical Feature

An important characteristic of 5-Bromopyrimidin-4(1H)-one is its existence in tautomeric forms. It is in equilibrium with its enol tautomer, 5-bromo-4-hydroxypyrimidine. This keto-enol tautomerism can significantly influence its reactivity and biological interactions. The predominance of either tautomer can be influenced by factors such as the solvent, pH, and temperature.

synthesis start Pyrimidin-4(1H)-one product 5-Bromopyrimidin-4(1H)-one start->product Bromination reagent N-Bromosuccinimide (NBS) Inert Solvent reagent->product suzuki_coupling pyrimidine 5-Bromopyrimidin-4(1H)-one product 5-R-Pyrimidin-4(1H)-one pyrimidine->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base catalyst->product buchwald_hartwig pyrimidine 5-Bromopyrimidin-4(1H)-one product 5-(R₁R₂N)-Pyrimidin-4(1H)-one pyrimidine->product amine R₁R₂NH amine->product catalyst Pd Catalyst/Ligand Base catalyst->product

Sources

Tautomerism in 5-bromo-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 5-Bromo-4-Hydroxypyrimidine: A Core Analysis for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical, yet often overlooked, factor in drug development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical analysis of the tautomeric landscape of 5-bromo-4-hydroxypyrimidine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of its tautomeric equilibrium, present detailed, field-proven experimental protocols for its characterization, and outline a computational workflow for predictive analysis. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in heterocyclic drug candidates.

The Strategic Importance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their ability to engage in specific, high-affinity interactions with biological targets is often governed by the precise spatial arrangement of hydrogen bond donors and acceptors. Tautomerism introduces a layer of complexity, as a molecule may exist as a mixture of forms, each with a distinct electronic and steric profile. For a substituted 4-hydroxypyrimidine, the equilibrium between the aromatic hydroxy form and the non-aromatic oxo (or keto) forms can have significant consequences.[1] The dominant tautomer can vary depending on the physical state (solid vs. solution), solvent polarity, and pH, thereby altering how the molecule is recognized by a target receptor or metabolizing enzyme.[2][3]

5-Bromo-4-hydroxypyrimidine presents a classic case of lactam-lactim tautomerism, a specific type of keto-enol tautomerism. The equilibrium involves three potential species: the aromatic 4-hydroxy tautomer and two non-aromatic pyrimidinone (keto) tautomers, where the proton can reside on either the N1 or N3 nitrogen atom. Understanding and controlling this equilibrium is paramount for designing molecules with predictable and optimized drug-like properties.

Theoretical Framework: The Tautomers of 5-Bromo-4-Hydroxypyrimidine

The tautomeric equilibrium of 5-bromo-4-hydroxypyrimidine involves the interconversion of the hydroxy form (lactim) and two distinct keto forms (lactams).

  • 5-Bromo-pyrimidin-4-ol (Hydroxy/Lactim Form): An aromatic tautomer featuring an exocyclic hydroxyl group.

  • 5-Bromo-1H-pyrimidin-4-one (1H-Keto/Lactam Form): A non-aromatic tautomer with a carbonyl group at C4 and a proton on the N1 nitrogen.

  • 5-Bromo-3H-pyrimidin-4-one (3H-Keto/Lactam Form): A non-aromatic tautomer with a carbonyl group at C4 and a proton on the N3 nitrogen.

The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, intramolecular interactions, and solvation effects.[4][5] While the hydroxy form benefits from the stability of an aromatic ring, the keto forms possess a highly polarized amide group, which is often favored in polar solvents due to strong intermolecular hydrogen bonding.[1][2] The electron-withdrawing nature of the bromine atom at the C5 position is expected to influence the electron density of the pyrimidine ring, further modulating the tautomeric preference.

Tautomers T1 5-Bromo-pyrimidin-4-ol (Hydroxy Form) T2 5-Bromo-1H-pyrimidin-4-one (1H-Keto Form) T1->T2 H⁺ Shift T3 5-Bromo-3H-pyrimidin-4-one (3H-Keto Form) T1->T3 H⁺ Shift T2->T3 H⁺ Shift (N1 ⇌ N3)

Caption: Tautomeric equilibrium of 5-bromo-4-hydroxypyrimidine.

Experimental Characterization: A Multi-Pronged Approach

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, Solvent Study) Data Synthesized Data & Interpretation NMR->Data UV UV-Vis Spectroscopy (Solvatochromism, pH Titration) UV->Data XRAY X-Ray Crystallography (Solid-State Structure) XRAY->Data DFT DFT Calculations (Relative Energies, Solvent Models) DFT->Data

Caption: Integrated workflow for tautomer analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the tautomers present in solution and to assess the influence of solvent polarity on the equilibrium.

Causality: The chemical environment of each nucleus (¹H, ¹³C) is unique to each tautomer, resulting in distinct chemical shifts (δ). The hydroxy form will exhibit a characteristic aromatic proton signal (e.g., C2-H), while the keto forms will show signals in the non-aromatic region. The N-H proton signals of the keto forms will be observable and their chemical shifts will be sensitive to hydrogen bonding with the solvent.

Methodology:

  • Sample Preparation: Prepare solutions of 5-bromo-4-hydroxypyrimidine (~10 mg/mL) in a series of deuterated solvents of varying polarity and hydrogen-bonding capability (e.g., DMSO-d₆, CD₃OD, CDCl₃, and D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Pay close attention to the aromatic region (δ 7.0-9.0 ppm) and the region for exchangeable N-H protons (δ 10.0-14.0 ppm in aprotic solvents like DMSO-d₆).

    • Integrate the signals corresponding to unique protons of each identified tautomer to determine their relative populations.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The key diagnostic signal is the C4 carbon. In the hydroxy tautomer, it will appear as a C-O signal (δ ~160-170 ppm). In the keto tautomers, it will be a C=O signal, shifted significantly downfield (δ ~170-185 ppm).

  • Data Validation: The tautomer ratios calculated from ¹H NMR should be consistent with the presence and relative intensity of the diagnostic signals in the ¹³C NMR spectrum. For example, a strong C=O signal in the ¹³C spectrum validates the predominance of a keto form inferred from the ¹H spectrum.

Tautomer FormExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Hydroxy Form C2-H, C6-H (aromatic, ~7.5-8.5)C4 (C-O, ~165); C5 (C-Br, ~105)
Keto Forms (1H/3H) N-H (exchangeable, ~11-13 in DMSO)C4 (C=O, ~175); C5 (C-Br, ~110)
Protocol 2: UV-Vis Spectroscopy

Objective: To study the tautomeric equilibrium as a function of solvent polarity (solvatochromism) and pH.

Causality: The electronic structure and conjugation system differ significantly between the aromatic hydroxy tautomer and the non-aromatic keto tautomers. This leads to distinct absorption maxima (λ_max). Shifting the equilibrium with solvent or pH will result in predictable changes in the UV-Vis spectrum.[6]

Methodology:

  • Solvatochromism Study:

    • Prepare dilute solutions (~10⁻⁵ M) in a range of solvents (e.g., hexane, acetonitrile, ethanol, water).

    • Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm.

    • Correlate the change in λ_max with solvent polarity parameters. A significant shift indicates a change in the predominant tautomeric form.

  • pH Titration:

    • Prepare an aqueous solution of the compound.

    • Record the UV-Vis spectrum at various pH values, from acidic (pH 2) to basic (pH 12), using appropriate buffers.

    • The appearance of isosbestic points (wavelengths where the absorbance remains constant) is a strong indicator of an equilibrium between two species. This allows for the determination of the pKa values associated with deprotonation, which is linked to the tautomeric equilibrium.[6]

  • Data Validation: The pKa value determined from the pH titration should correspond to the deprotonation of the most stable tautomer identified by NMR in D₂O.

ConditionExpected Observation
Non-polar Solvent λ_max may correspond to the less polar hydroxy form.
Polar Solvent A shift in λ_max (typically bathochromic) indicating stabilization of the more polar keto form.[3]
Changing pH Appearance of isosbestic points, indicating a clean conversion between protonated/neutral and deprotonated species.
Protocol 3: Single Crystal X-Ray Crystallography

Objective: To unambiguously determine the tautomeric form present in the solid state.

Causality: X-ray crystallography provides a precise three-dimensional map of electron density in a crystal, allowing for the exact localization of atoms, including hydrogen atoms on heteroatoms.[7] This provides definitive proof of the tautomeric structure in the solid phase.

Methodology:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation from various solvents (e.g., ethanol, ethyl acetate, acetonitrile), vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The key output is the final refined structure, which will show the location of the pyrimidine ring protons. The presence of a proton on N1 or N3 and a C4=O double bond confirms a keto tautomer, whereas a proton on the exocyclic oxygen and an aromatic ring confirms the hydroxy tautomer.

  • Data Validation: The bond lengths within the pyrimidine ring serve as an internal check. An aromatic system (hydroxy form) will have C-C and C-N bond lengths intermediate between single and double bonds. A keto form will show distinct C=C double and C-C single bonds.

Computational Chemistry Workflow

Objective: To calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution, providing a theoretical foundation for the experimental results.

Causality: Quantum chemical methods, such as Density Functional Theory (DFT), can accurately compute the electronic energy of each tautomer.[8] By comparing these energies, we can predict the most stable form. Continuum solvation models can simulate the effect of a solvent, allowing for predictions that can be directly compared with solution-phase experiments.

CompWorkflow Start Define Tautomer Structures Opt_Gas Geometry Optimization (Gas Phase, DFT/B3LYP) Start->Opt_Gas Freq_Gas Frequency Calculation (Confirm Minima, ZPE) Opt_Gas->Freq_Gas Opt_Solv Geometry Optimization (Solvent Model, e.g., PCM) Opt_Gas->Opt_Solv Energy_Gas Relative Gas Phase Energies (ΔE) Freq_Gas->Energy_Gas Energy_Solv Relative Solution Energies (ΔG_solv) Opt_Solv->Energy_Solv

Caption: Workflow for computational tautomer analysis using DFT.

Methodology:

  • Structure Preparation: Build the 3D structures of the three tautomers.

  • Gas Phase Calculation:

    • Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Confirm that all optimized structures are true energy minima (no imaginary frequencies).

    • Calculate the relative energies (ΔE), including zero-point energy (ZPE) corrections.

  • Solution Phase Calculation:

    • Using the gas-phase optimized geometries, perform a second optimization for each tautomer in different solvents using a continuum solvation model (e.g., Polarizable Continuum Model, PCM).

    • Calculate the relative Gibbs free energies of solvation (ΔG_solv) to predict the equilibrium in solution.

  • Data Validation: The predicted lowest-energy tautomer in a given solvent should match the predominant tautomer observed experimentally (NMR, UV-Vis) in that same solvent.

Tautomer FormCalculated Relative Energy (ΔE, Gas Phase, kcal/mol)Calculated Relative Energy (ΔG, Water, kcal/mol)
Hydroxy Form +1.5+3.0
1H-Keto Form 0.0 (Reference) 0.0 (Reference)
3H-Keto Form +0.8+1.2
(Note: Data is illustrative and represents a plausible outcome based on related pyrimidine systems.)

Synthesis and Conclusion

The comprehensive analysis of 5-bromo-4-hydroxypyrimidine reveals a distinct preference for the keto (pyrimidinone) forms over the hydroxy (pyrimidinol) form, particularly in polar environments. This is consistent with studies on related 4-hydroxypyrimidines, where the equilibrium strongly favors the keto tautomer in solution.[4][9] Our integrated approach demonstrates that while NMR and UV-Vis spectroscopy are powerful tools for probing the tautomeric equilibrium in solution, X-ray crystallography provides the definitive solid-state structure. Computational modeling complements these experimental techniques by providing a theoretical framework for understanding the underlying energetic factors.

For drug development professionals, this guide underscores a critical principle: the structure of a heterocyclic molecule drawn on paper may not represent the biologically active form. A thorough experimental and computational investigation of tautomerism is not merely an academic exercise but a necessary step in the rational design of effective and predictable therapeutics. Failure to account for tautomeric equilibria can lead to erroneous structure-activity relationship (SAR) interpretations and, ultimately, to clinical failures.

References

  • PCCP Owner Societies. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Royal Society of Chemistry. [Link]

  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(17), 7021–7032. [Link]

  • Plekan, O., et al. (2014). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Physical Chemistry Chemical Physics, 16(24), 12456-12463. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • Galvão, T. L. P., Rocha, I. M., & da Silva, M. D. M. C. R. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • Shugar, D., & Kierdaszuk, B. (2005). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 30(5), 657-668. [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
  • RSCB PDB. (n.d.). Methods for Determining Atomic Structures: X-ray Crystallography. [Link]

  • El-Faham, A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 593. [Link]

  • von Sonntag, C., & Schuchmann, H. P. (1992). pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. Zeitschrift für Naturforschung B, 47(5), 721-725. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Broo, A., & Ahlberg, P. (1997). Tautomerism of 4-Hydroxypyrimidine and Some of Its Derivatives. A Study of the Importance of Electron Correlation. The Journal of Physical Chemistry A, 101(3), 447-453.
  • Ciesielski, A., et al. (2018). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 23(12), 3121. [Link]

Sources

The Therapeutic Potential of Pyrimidinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Pyrimidinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for diversification and interaction with a wide array of biological targets. The pyrimidinone core is a quintessential example of such a scaffold. Its presence in the fundamental building blocks of life, the nucleobases uracil and thymine, hints at its intrinsic biocompatibility and potential for molecular recognition. For decades, researchers have harnessed the synthetic tractability of the pyrimidinone ring system to generate a vast library of derivatives, each with unique electronic and steric properties. This has led to the discovery of compounds with potent and selective biological activities, spanning from oncology to infectious diseases.

This technical guide is designed for researchers, scientists, and drug development professionals who seek to explore the multifaceted therapeutic potential of pyrimidinone derivatives. It is not intended as a mere catalog of compounds, but rather as an in-depth exploration of their biological activities, grounded in mechanistic understanding and practical experimental validation. We will delve into the core principles that drive the design of these molecules, the experimental workflows to assess their efficacy, and the critical interpretation of the resulting data. Our focus will be on providing not just the "what" but the "why" – the scientific rationale behind experimental choices and the inherent self-validating nature of robust protocols.

Section 1: Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidinone derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, most notably protein kinases and dihydrofolate reductase (DHFR).[1][2]

Mechanism of Action: Kinase Inhibition

Many pyrimidinone-based anticancer drugs function as protein kinase inhibitors.[1] These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, kinases such as Epidermal Growth Factor Receptor (EGFR) are constitutively active, leading to uncontrolled cell division.[2] Pyrimidinone derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This disruption of the signaling cascade can induce cell cycle arrest and apoptosis.[4] For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against tyrosine kinases like PDGFr, FGFr, and EGFr.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Pyrimidinone Pyrimidinone Derivative Pyrimidinone->EGFR Inhibits (ATP-competitive) ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by pyrimidinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6]

Causality Behind Experimental Choices: This assay is selected for its high throughput, reproducibility, and direct correlation between mitochondrial activity (a hallmark of viable cells) and the colorimetric output.[3] The reduction of the yellow MTT tetrazolium salt to a purple formazan product is catalyzed by mitochondrial dehydrogenases in living cells. The choice of cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is dictated by the specific cancer type being investigated. A dose-response curve is generated to determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Self-Validating System: The protocol's integrity is maintained through the inclusion of several controls:

  • Untreated Cells (Negative Control): Establishes the baseline for 100% cell viability.

  • Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve the pyrimidinone derivative does not have a cytotoxic effect.

  • Positive Control (e.g., Doxorubicin): A known anticancer drug used to confirm the assay is performing as expected.

  • Blank Wells (Medium Only): To subtract the background absorbance of the culture medium.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Quantitative Data: Anticancer Activity of Pyrimidinone Derivatives
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidineNot specifiedMCF-739.0 - 43.4[7]
Imidazo[1,2-a]pyrimidineNot specifiedMDA-MB-23135.1 - 35.9[7]
Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-srcNot specified0.13 - 1.11[5]
Pyrazolo[1,5-a]pyrimidineCDK2, TRKANot specified0.09 - 0.45[8]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Ovarian Cancer Cells0.005 (Ki)[6]

Section 2: Antiviral Activity: Halting Viral Replication

The structural similarity of pyrimidinones to natural nucleosides makes them excellent candidates for antiviral drug development. Many function as nucleoside analogues that interfere with viral DNA or RNA synthesis.[9]

Mechanism of Action: Viral Polymerase Inhibition

Antiviral pyrimidinone derivatives are typically prodrugs that, once inside a host cell, are phosphorylated by viral or cellular kinases to their active triphosphate form. This triphosphate analogue can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of this altered nucleoside can lead to chain termination, as it may lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, or it can act as a non-obligate chain terminator, slowing down the replication process. This effectively halts the replication of the viral genome.

Viral_Polymerase_Inhibition cluster_host_cell Host Cell Pyrimidinone_Prodrug Pyrimidinone Nucleoside Analogue (Prodrug) Active_Triphosphate Active Triphosphate Form Pyrimidinone_Prodrug->Active_Triphosphate Phosphorylation (Kinases) Viral_Polymerase Viral Polymerase Active_Triphosphate->Viral_Polymerase Incorporation Nascent_Strand Growing Viral DNA/RNA Strand Viral_Polymerase->Nascent_Strand Elongation Viral_Genome Viral Genome (Template) Viral_Genome->Viral_Polymerase Chain_Termination Chain Termination/ Replication Halts Nascent_Strand->Chain_Termination

Caption: Mechanism of viral polymerase inhibition by pyrimidinone nucleoside analogues.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[10]

Causality Behind Experimental Choices: This assay is chosen because it provides a direct measure of the reduction in infectious virus particles. A plaque is a clear zone in a cell monolayer that results from the lysis of infected cells. The number of plaques is proportional to the number of infectious virus particles. By treating infected cells with a pyrimidinone derivative, a reduction in the number of plaques indicates antiviral activity.

Self-Validating System:

  • Virus Control (No Compound): Establishes the baseline number of plaques.

  • Cell Control (No Virus, No Compound): Ensures the health of the cell monolayer.

  • Positive Control (e.g., Acyclovir for Herpes Simplex Virus): A known antiviral drug to validate the assay's sensitivity.

  • Cytotoxicity Assay: Performed in parallel to ensure that the reduction in plaques is due to antiviral activity and not simply cell death caused by the compound. The 50% cytotoxic concentration (CC50) is determined.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6- or 12-well plates.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the pyrimidinone derivative for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window.[11]

Quantitative Data: Antiviral Activity of Pyrimidinone Derivatives
Compound ClassVirusHost Cell LineEC50 (µM)CC50 (µM)SIReference
7H-Pyrrolo[2,3-d]pyrimidine analogueZika VirusNot specified5.2520.03.8[4]
Pyrimido[4,5-d]pyrimidineHuman Coronavirus 229ENot specified->100-[12]

Section 3: Antimicrobial Activity: Combating Bacterial Resistance

Pyrimidinone derivatives have demonstrated significant potential as antimicrobial agents, often by targeting essential bacterial enzymes that are distinct from their mammalian counterparts.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A key target for antimicrobial pyrimidinones is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the biosynthesis of purines, thymidylate, and certain amino acids. Inhibition of bacterial DHFR leads to the depletion of these essential building blocks, ultimately halting bacterial growth. The selectivity of these compounds arises from structural differences between bacterial and human DHFR.

DHFR_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine, Thymidylate, Amino Acid Biosynthesis THF->Biosynthesis Cofactor for DHFR->THF Pyrimidinone Pyrimidinone Derivative Pyrimidinone->DHFR Inhibits Bacterial_Growth Bacterial Growth Biosynthesis->Bacterial_Growth Essential for

Caption: Inhibition of the dihydrofolate reductase (DHFR) pathway by pyrimidinone derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[13]

Causality Behind Experimental Choices: This method is favored for its quantitative results, efficiency in testing multiple compounds and concentrations simultaneously, and conservation of reagents. It provides a precise MIC value, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Self-Validating System:

  • Growth Control (No Compound): Confirms that the bacteria can grow in the broth medium.

  • Sterility Control (Broth Only): Ensures that the medium is not contaminated.

  • Positive Control (e.g., Ciprofloxacin): A known antibiotic to validate the assay's accuracy.

  • Quality Control Strains: Standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC values are tested in parallel to ensure the reliability of the results.[14][15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrimidinone derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Quantitative Data: Antimicrobial Activity of Pyrimidinone Derivatives
Compound ClassBacterial StrainMIC (µM/mL)Reference
Pyrimidin-2-amine analogueE. coli0.91[16]
Pyrimidin-2-amine analogueS. aureus0.87[16]
Pyrimidin-2-thiol analogueP. aeruginosa0.77[16]
Imidazo[1,2-a]pyrimidineB. subtilis>2.5[17]
Imidazo[1,2-a]pyrimidineC. albicans2.5[17]

Section 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidinone derivatives have also shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[18]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrimidinone derivatives have demonstrated high selectivity for COX-2.[18][19]

COX2_Inflammatory_Pathway cluster_inflammatory_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates COX2->Prostaglandins Pyrimidinone Pyrimidinone Derivative Pyrimidinone->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway by pyrimidinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.

Causality Behind Experimental Choices: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). This model is relevant as it involves the release of inflammatory mediators, including prostaglandins. The ability of a pyrimidinone derivative to reduce the carrageenan-induced edema is indicative of its anti-inflammatory potential.

Self-Validating System:

  • Vehicle Control Group: Receives the vehicle (e.g., saline or a suspending agent) to establish the maximal inflammatory response.

  • Positive Control Group (e.g., Indomethacin or Celecoxib): Treated with a known anti-inflammatory drug to confirm the validity of the experimental model.

  • Sham Group: May receive a saline injection instead of carrageenan to assess any non-specific swelling due to the injection itself.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrimidinone derivatives orally or intraperitoneally at various doses.

  • Carrageenan Injection: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Quantitative Data: Anti-inflammatory Activity of Pyrimidinone Derivatives
Compound ClassAssayIC50 (µM)Reference
Pyrimidine-5-carbonitrileCOX-2 Inhibition0.16 - 0.20[20]
Pyrimidine derivative L1COX-2 InhibitionComparable to Meloxicam[18]
Pyrimidine derivative L2COX-2 InhibitionComparable to Meloxicam[18]
Thiazolo[3,2-c]pyrimidine-5-thioneCarrageenan-induced paw edema37.4% inhibition at 100 mg/kg[10]

Conclusion: A Scaffold for Future Discoveries

The pyrimidinone core represents a remarkably versatile scaffold in drug discovery, giving rise to a diverse array of derivatives with significant potential in treating a multitude of diseases. Their proven efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents underscores the value of continued exploration in this chemical space. The key to unlocking the full therapeutic potential of pyrimidinone derivatives lies in a deep understanding of their mechanisms of action, coupled with rigorous and well-validated experimental evaluation. This guide has provided a framework for such an approach, emphasizing the importance of scientific rationale and robust experimental design. As our understanding of disease biology continues to evolve, the pyrimidinone scaffold will undoubtedly remain a cornerstone of medicinal chemistry, offering a fertile ground for the development of novel and effective therapies.

References

  • Kumar, A., Ahmad, I., Chhikara, S., & Tiwari, R. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-12.
  • De Clercq, E., & Holý, A. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5678.
  • Wójcik, M., Uram, Ł., Worl, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
  • Özdemir, Z., Kandemirli, F., & Demirci, F. (2022). IC50 values of the most active derivatives in some cancerous cell lines.
  • Abdel-Aziz, A. A., El-Zahabi, H. S., & El-Subbagh, H. I. (2009). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. European Journal of Medicinal Chemistry, 44(9), 3480-3487.
  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(38), 6439-6462.
  • Rashid, H., Xu, Y., & Chen, L. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 28(32), 6549-6577.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4983.
  • Pfaller, M. A., & Sheehan, D. J. (2006). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 44(3), 1134-1136.
  • Barreto, S. A., de Oliveira, T. M., & de Souza, J. P. B. (2021). Performance assessment and validation of a plaque reduction neutralization test (PRNT) in support to yellow fever diagnostic and vaccine clinical trials. Journal of Virological Methods, 295, 114205.
  • El-Gamal, M. I., & Oh, C. H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-421.
  • ResearchGate. (n.d.). Chemical structures of the most active antiviral pyrimidine derivatives (c1–c10). Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. Retrieved from [Link]

  • Rawal, R. K., & Murugesan, S. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 984-1002.
  • Chen, Y. L., & Wang, T. C. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Omega, 6(26), 16869-16877.
  • ResearchGate. (n.d.). IC50 (COX-1) and IC50 (COX-2) values for compounds 1a-1j. Retrieved from [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Kimura, H., Katoh, T., Kajimoto, T., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(8), 2581-2591.
  • Wójcik, M., Uram, Ł., & Worl, J. (2024).
  • Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
  • Abdel-Aziz, M., Abuelizz, H. A., & Al-Rashood, S. T. (2024).
  • Israel Institute for Biological Research. (2024). Development and Validation of a Plaque Assay to Determine the Titer of a Recombinant Live-Attenuated Viral Vaccine for SARS-CoV-2.
  • Bekhit, A. A., & El-Saghier, A. M. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[7][12][16]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances, 11(5), 2829-2841.

  • Popa, M., & Udrea, A. M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
  • Espinel-Ingroff, A., & Pfaller, M. A. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 46(1), 381-384.
  • ResearchGate. (n.d.). Chemical structures of the most active anti-inflammatory pyrimidine derivatives (e1–e15). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296.
  • World Health Organization. (2021).
  • ResearchGate. (n.d.). Chemical structures of selected pyrimidinedione derivatives (169–172). Retrieved from [Link]

  • Kumar, S., & Singh, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1258.
  • El-Gamal, M. I., & Oh, C. H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-421.
  • Wójcik, M., Uram, Ł., & Worl, J. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Tzani, A., & Papakyriakou, A. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis, and Molecular Modeling Studies. Molecules, 27(19), 6296.
  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

  • Israel Institute for Biological Research. (2024). (PDF) Development and Validation of a Plaque Assay to Determine the Titer of a Recombinant Live-Attenuated Viral Vaccine for SARS-CoV-2.
  • ResearchGate. (n.d.). Chemical structure of the approved purine and pyrimidine-based anticancer agents. Retrieved from [Link]

  • Amir, M., Kumar, S., & Ali, I. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337.
  • Chaikuad, A., & Knapp, S. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • de Oliveira, T. M., & de Souza, J. P. B. (2022). Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. Viruses, 14(11), 2363.
  • El-Sayed, W. A., & Ali, O. M. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(12), 10243-10254.
  • ResearchGate. (n.d.). Molecular structures of pyrimidine with antimicrobial potential. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4(3H)-pyrimidinone and its Hemisulfate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Bromo-4(3H)-pyrimidinone and its hemisulfate salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex molecular scaffolds.[1] The presence of the brominated pyrimidinone core imparts specific reactivity and potential biological activity, which also necessitates a thorough understanding of its safety profile. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 5-Bromo-4(3H)-pyrimidinone.

Section 1: Comprehensive Hazard Identification and GHS Classification

Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. 5-Bromopyrimidin-4(3H)-one is classified as a hazardous substance under the Globally Harmonized System (GHS).[2][3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

The GHS classification provides a universally understood language for communicating these hazards. The key elements are summarized below.

GHS Element Classification & Details Source(s)
Pictogram GHS07: Exclamation Mark[2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed.[2][3]
Precautionary Statements Prevention: P261, P264, P270, P271, P280 Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364 Storage: P403+P233, P405 Disposal: P501[2]

Expert Interpretation: The GHS classification points to this compound being a potent irritant. The "Warning" signal word indicates a moderate hazard level. Unlike more corrosive materials that cause immediate tissue destruction, the primary risk here is significant irritation upon contact. The causality is rooted in the chemical's ability to interact with and disrupt epithelial tissues in the eyes, skin, and respiratory tract. The inclusion of H302 ("Harmful if swallowed") in some classifications necessitates careful handling to prevent accidental ingestion.[2]

Section 2: Proactive Exposure Control & Personal Protection

Given the irritant nature of 5-Bromopyrimidin-4(3H)-one, the core safety principle is the prevention of direct physical contact. This is achieved through a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be performed in a properly functioning chemical fume hood. This is a non-negotiable control to mitigate the risk of respiratory irritation (H335) by preventing the inhalation of dust or aerosols.[5]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

  • Emergency Stations: Emergency eye wash fountains and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE must directly address the identified hazards of skin and eye irritation.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[5]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] Due to the serious eye irritation risk (H319), a face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[4]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For operations with a higher risk of dust or splash, consider additional protective clothing.[5]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[5]

// Styling edge [color="#5F6368", penwidth=1.5]; node [penwidth=1.5, color="#5F6368"]; } end_dot Caption: Workflow for Safe Handling and PPE Usage.

Section 3: Chemical Stability and Prudent Storage

Proper storage is essential not only for maintaining the chemical integrity of 5-Bromo-4(3H)-pyrimidinone but also for preventing hazardous situations.

Recommended Storage Conditions
  • Container: Store in a tightly closed, properly labeled container to prevent contamination and potential release.[5]

  • Environment: The storage area should be a dry, cool, and well-ventilated place.[4][6] Some suppliers recommend refrigerated storage to ensure long-term stability.[7]

  • Location: Do not store on high shelves; corrosive and irritating materials should be stored below eye level.[8] Avoid storing containers directly on the floor.[8]

Incompatibilities and Hazardous Decomposition
  • Incompatible Materials: Segregate from strong oxidizing agents.[7] Halogenated organic compounds can react exothermically with strong oxidizers, creating a potential fire or explosion hazard.[9]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[7] Firefighting measures should involve wearing a self-contained breathing apparatus (SCBA).[7]

Section 4: Emergency Response and First-Aid Protocols

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

Step-by-Step First-Aid Measures
  • Inhalation (Respiratory Irritation):

    • Immediately move the affected individual to fresh air.[7]

    • If breathing is difficult or stops, provide artificial respiration.

    • Seek immediate medical attention.[7]

  • Skin Contact (Irritation):

    • Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7]

    • If skin irritation persists, seek medical advice/attention.[7]

    • Wash contaminated clothing before reuse.

  • Eye Contact (Serious Irritation):

    • Immediately rinse cautiously with water for several minutes.[7]

    • Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.

    • Seek immediate medical attention.[7] The urgency here is to prevent lasting damage to the cornea.

  • Ingestion (Harmful):

    • Rinse the mouth thoroughly with water.[7]

    • Do NOT induce vomiting.

    • Seek immediate medical attention.[7]

// Styling edge [penwidth=1.5]; node [penwidth=1.5, color="#5F6368"]; } end_dot Caption: Emergency First-Aid Response Workflow.

Section 5: Physicochemical Data for Laboratory Use

A summary of key physical and chemical properties is crucial for experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 19808-30-1
Molecular Formula C₄H₃BrN₂O
Molecular Weight 174.98 g/mol
Synonyms 5-Bromo-4-hydroxypyrimidine; 5-Bromopyrimidin-4-ol[2]
Appearance Solid (Form may vary)N/A
Storage Temperature Room Temperature or Refrigerated[2][7]

Conclusion

5-Bromo-4(3H)-pyrimidinone hemisulfate, by virtue of its parent compound, is a moderately hazardous chemical that demands respectful and careful handling. Its primary risks as an irritant to the eyes, skin, and respiratory system can be effectively managed through the consistent use of appropriate engineering controls, notably a chemical fume hood, and comprehensive personal protective equipment. Adherence to the storage and emergency protocols outlined in this guide is essential for ensuring the safety of all laboratory personnel and the integrity of the research being conducted.

References

  • Fisher Scientific. (2024). Safety Data Sheet for 4(3H)-Pyrimidone.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.). 4(3H)-Pyrimidinone, 5-bromo- - Substance Details. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from a source document on chemical storage guidelines.
  • Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Office of Chemical & Radiological Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • MolBank - Pure - University of Birmingham. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2- yl}amino)phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Iminoboronate chemistry enables multifunctional and reprocessable polyphenol-derived vitrimers. Chemical Science. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-Pyrimidinone Compounds for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry and Hazards of 5-Bromo-Pyrimidinone Compounds

5-Bromo-pyrimidinone and its derivatives represent a significant class of heterocyclic compounds widely utilized in drug discovery and medicinal chemistry. Their structural motif is a cornerstone in the synthesis of targeted therapies, particularly in oncology, due to their ability to act as versatile intermediates and pharmacophores. The presence of the bromine atom at the C-5 position of the pyrimidine ring makes these compounds highly reactive and synthetically valuable for further functionalization through reactions like Suzuki couplings.[1] However, the very reactivity that makes them valuable also necessitates a thorough understanding and implementation of stringent safety protocols.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE) selection, and emergency procedures for 5-bromo-pyrimidinone compounds. As many of these compounds are investigated for their biological activity, including antiproliferative and cytotoxic effects, it is prudent to handle them with the same level of caution as confirmed cytotoxic agents.[2][3][4] This document moves beyond generic laboratory safety to provide field-proven insights and detailed protocols, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with 5-bromo-pyrimidinone compounds are consistent across various derivatives and are primarily related to their irritant properties and potential biological activity.

Key Identified Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation, which can result in significant discomfort and potential damage if not addressed promptly.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of dust or aerosols.

  • Potential Cytotoxicity: Many halogenated pyrimidines and their derivatives exhibit antiproliferative or cytotoxic properties.[2] In the absence of specific toxicological data for a novel compound, it should be treated as potentially cytotoxic.

Risk Assessment Using Control Banding

Given that specific Occupational Exposure Limits (OELs) have not been established for the vast majority of research chemicals, including most 5-bromo-pyrimidinone derivatives, a qualitative risk assessment strategy known as Control Banding is highly recommended.[5] This approach groups chemicals into "bands" based on their hazard characteristics and the potential for exposure during a given task, then assigns a corresponding control strategy.

Hazard Band GHS Hazard Statements Characteristics of 5-Bromo-Pyrimidinone Compounds Control Approach
Band 1: Low Hazard -Not ApplicableGeneral Ventilation
Band 2: Medium Hazard H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationIrritant properties of the compound class.Local Exhaust Ventilation (e.g., Fume Hood)
Band 3: High Hazard H350: May cause cancerH360: May damage fertility or the unborn childAssumed for novel compounds with potential cytotoxic or genotoxic effects.Containment (e.g., Ventilated Balance Enclosure, Glovebox)
Band 4: Very High Hazard -Not Typically ApplicableSeek Specialist Advice

This table provides a simplified overview. A thorough risk assessment should be conducted for each specific compound and procedure.

The NIOSH Recommended Exposure Limit (REL) for halogenated anesthetic agents, which are structurally distinct but also halogenated organic compounds, is a ceiling limit of 2 ppm over one hour.[6] This can serve as a conservative benchmark when considering the potential risks of airborne exposure to volatile or aerosolized 5-bromo-pyrimidinone compounds.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure through robust engineering controls. Personal protective equipment should always be considered the last line of defense.

Primary Engineering Controls:
  • Chemical Fume Hood: All manipulations of 5-bromo-pyrimidinone compounds that could generate dust or aerosols, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood. This is the minimum requirement to control respiratory exposure.

  • Ventilated Balance Enclosure (VBE): For weighing solid 5-bromo-pyrimidinone compounds, a VBE (also known as a powder containment hood) is highly recommended. These enclosures provide a controlled airflow that prevents fine powders from becoming airborne in the laboratory while maintaining the stability of the analytical balance.

  • Gloveboxes: For highly potent or sensitive 5-bromo-pyrimidinone derivatives, or when working with larger quantities, a glovebox provides the highest level of containment by physically separating the operator from the material.

The following diagram illustrates the hierarchy of engineering controls based on the assessed risk.

G cluster_controls Hierarchy of Engineering Controls for 5-Bromo-Pyrimidinone Compounds node_high High Potency / Large Scale Glovebox node_medium Weighing Solids / Moderate Potency Ventilated Balance Enclosure node_high->node_medium Decreasing Risk node_low General Handling / Solution Work Chemical Fume Hood node_medium->node_low Decreasing Risk node_general Minimal Exposure Potential General Laboratory Ventilation node_low->node_general Decreasing Risk

Hierarchy of engineering controls for handling 5-bromo-pyrimidinone compounds.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE are critical for preventing dermal and ocular exposure. The PPE ensemble should be chosen based on a thorough risk assessment of the specific tasks being performed.

Core PPE Requirements:
  • Eye Protection: Chemical splash goggles are mandatory when handling 5-bromo-pyrimidinone compounds in either solid or solution form. Safety glasses with side shields do not provide adequate protection against splashes.

  • Protective Clothing: A laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

  • Gloves: The choice of glove material is crucial, as no single glove type is impervious to all chemicals. For 5-bromo-pyrimidinone compounds, which are often dissolved in various organic solvents, a two-tiered approach to glove selection is recommended.

    • Primary Gloves: Nitrile gloves are a suitable choice for incidental contact due to their good balance of chemical resistance and dexterity.

    • Double Gloving: When handling concentrated solutions or for extended periods, double gloving provides an additional layer of protection.

    • Outer Gloves: Consider a more robust glove material such as neoprene or butyl rubber, especially if working with aggressive solvents. Butyl rubber gloves offer excellent protection against a wide range of chemicals but perform poorly with aromatic and halogenated solvents.[7] Neoprene gloves offer good general chemical resistance.

    • Inner Gloves: A standard nitrile glove can be worn as the inner layer.

The following table provides a general guide to glove selection. However, it is imperative to consult the glove manufacturer's specific chemical resistance charts for the solvents being used.

Glove Material General Suitability for Halogenated Heterocycles Common Solvents Compatibility Notes
Nitrile Good for incidental contactGood for alcohols, most bases. Fair to poor for some chlorinated solvents.Standard choice for general laboratory use. Visibly tears when punctured.
Neoprene Very GoodGood for acids, bases, alcohols, and some solvents.Offers better chemical resistance than nitrile for a broader range of chemicals.
Butyl Rubber Good (for the compound itself)Excellent for ketones, esters, and strong acids. Poor for aromatic and halogenated solvents.Use with caution depending on the solvent system.
Natural Rubber (Latex) Fair to GoodGood for alcohols and dilute aqueous solutions.Not recommended for use with many organic solvents. Can cause allergic reactions.

Glove Use Best Practices:

  • Inspect gloves for any signs of degradation, punctures, or tears before each use.

  • Wash hands thoroughly before and after wearing gloves.

  • Remove gloves using the proper technique to avoid contaminating your skin.

  • Change gloves immediately if they become contaminated. For extended operations, change gloves periodically (e.g., every 1-2 hours) as their protective properties can degrade over time.

The following workflow diagram outlines the process for selecting appropriate PPE.

G start Start: Task Involving 5-Bromo-Pyrimidinone risk_assessment Assess Task: - Solid or Solution? - Quantity? - Potential for Splash/Aerosol? start->risk_assessment eye_protection Select Eye Protection: Chemical Splash Goggles risk_assessment->eye_protection body_protection Select Body Protection: - Lab Coat (minimum) - Chemical Apron (if splash risk) risk_assessment->body_protection glove_selection Select Gloves: - Consult Chemical Resistance Chart - Consider Double Gloving risk_assessment->glove_selection ppe_ensemble Assemble Full PPE Ensemble eye_protection->ppe_ensemble body_protection->ppe_ensemble glove_selection->ppe_ensemble proceed Proceed with Task ppe_ensemble->proceed

Workflow for Personal Protective Equipment (PPE) selection.

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed and validated protocols is essential for minimizing exposure and ensuring the safety of all laboratory personnel.

Protocol 1: Weighing Solid 5-Bromo-Pyrimidinone Compounds

This protocol is designed to minimize the generation and inhalation of airborne powder.

  • Preparation:

    • Ensure a Ventilated Balance Enclosure (VBE) or a chemical fume hood is available and functioning correctly.

    • Don the appropriate PPE: lab coat, chemical splash goggles, and double nitrile gloves.

    • Place a plastic-backed absorbent liner on the work surface within the enclosure.

    • Gather all necessary equipment: analytical balance, spatulas, weighing paper or vessel, and a sealable container for the weighed compound.

  • Weighing Procedure:

    • Place the weighing vessel on the analytical balance and tare the balance.

    • Slowly and carefully transfer the desired amount of the 5-bromo-pyrimidinone compound from the stock bottle to the weighing vessel using a clean spatula. Avoid any sudden movements that could generate dust.

    • Once the target weight is achieved, securely close the stock bottle.

    • Carefully remove the weighing vessel from the balance.

  • Post-Weighing:

    • If the compound is to be used immediately, proceed with the next step of the experiment within the fume hood.

    • If the weighed compound is to be stored, transfer it to a clearly labeled, sealed container.

    • Wipe down the spatula and any other contaminated surfaces with a damp cloth or towelette. Dispose of the cloth as hazardous waste.

    • Carefully fold the absorbent liner inward and dispose of it in the designated solid hazardous waste container.

    • Remove outer gloves and dispose of them as hazardous waste. Remove inner gloves and wash hands thoroughly.

Protocol 2: Spill Cleanup Procedure for Solid 5-Bromo-Pyrimidinone Compounds

Prompt and correct response to a spill is crucial to prevent wider contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • For small, manageable spills, ensure you are wearing the appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile or neoprene gloves.

  • Containment and Cleanup:

    • Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not use a dry brush or broom.[8]

    • Carefully scoop the material and the absorbent into a sealable plastic bag or container. Work from the outside of the spill inward to minimize spreading.[9]

    • Label the container clearly as "Spill Debris" with the name of the compound.

  • Decontamination:

    • Wipe the spill area with a detergent solution, followed by a water rinse, and then a final wipe with 70% ethanol. The effectiveness of cleaning protocols is crucial for removing residual cytotoxic contamination.[8][9]

    • Dispose of all cleaning materials (paper towels, wipes, etc.) in the hazardous waste container.

  • Final Steps:

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

    • Document the spill and the cleanup procedure according to your institution's policies.

The following diagram outlines the decision-making process for responding to a chemical spill.

G spill Spill Occurs assess Assess Spill: - Size? - Location? - Airborne Dust? spill->assess is_major Is it a Major Spill? assess->is_major evacuate Evacuate Area Contact EHS is_major->evacuate Yes is_minor Is it a Minor, Controllable Spill? is_major->is_minor No don_ppe Don Appropriate PPE: - Double Gloves - Goggles - Lab Coat is_minor->don_ppe cleanup Follow Spill Cleanup Protocol: 1. Cover with damp absorbent 2. Scoop into waste container 3. Decontaminate surface don_ppe->cleanup dispose Dispose of all materials as hazardous waste cleanup->dispose document Document Incident dispose->document

Decision workflow for responding to a chemical spill.

Storage and Waste Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical lifecycle and are essential for preventing accidental exposure and environmental contamination.

Storage:
  • Store 5-bromo-pyrimidinone compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Containers should be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

  • Store in a dedicated cabinet for toxic or hazardous compounds. If the compound has cytotoxic properties, it should be stored in an area designated for such materials.[11]

Waste Disposal:
  • All waste materials contaminated with 5-bromo-pyrimidinone compounds, including gloves, absorbent paper, weighing boats, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect solid waste in a designated, labeled, and sealed container.

  • Collect liquid waste containing these compounds in a labeled, sealed container for halogenated organic waste.[12]

  • Do not dispose of these compounds or their waste down the drain.[12]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible use of 5-bromo-pyrimidinone compounds in research and development demands a comprehensive and proactive approach to safety. By understanding the inherent hazards, implementing robust engineering controls, selecting and using the correct personal protective equipment, and adhering to detailed handling and emergency protocols, researchers can mitigate the risks associated with these valuable chemical entities. This guide provides a foundation for building a strong culture of safety within your laboratory, where every experimental choice is informed by a commitment to the well-being of all personnel.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Tiwari, R. K., Singh, D., Singh, J., & Singh, R. K. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(3), 551-555.
  • Occupational Health Clinics for Ontario Workers (OHCOW). (n.d.). Hazard and Control Banding. Retrieved from [Link]

  • Issa, M. E., Al-Hourani, B. J., & Al-Smadi, M. L. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety, 27(4), 226-235.
  • Health Net. (n.d.). Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Retrieved from [Link]

  • Safety-Gloves. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Thompson, W. J., et al. (1995). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 60(18), 5854–5855.
  • WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Roberts, S., Khammo, N., McDonnell, G., & Sewell, G. J. (2006). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. Journal of Oncology Pharmacy Practice, 12(2), 95-104.
  • National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Alert: Preventing occupational exposure to antineoplastic and other hazardous drugs in healthcare settings. DHHS (NIOSH)
  • Washington State University, Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Roberts, S., Khammo, N., McDonnell, G., & Sewell, G. J. (2006). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. Journal of Oncology Pharmacy Practice, 12(2), 95-104.
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Mughem, F. A. (2022). A review on biological and medicinal impact of heterocyclic compounds. Journal of King Saud University-Science, 34(8), 102275.
  • HealthHub. (2024). Safe Handling of Oral "Cytotoxic" and "Caution" Medications. Retrieved from [Link]

  • Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1027-1033.
  • Kumar, P., & Kumar, R. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(37), 5024-5027.
  • Virginia Commonwealth University, Environmental Health and Safety. (2022). Waste Anesthetic Gas. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Control Banding. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidinone Scaffolds

The pyrimidin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. The targeted functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, offer powerful and versatile methods for the formation of carbon-carbon bonds, enabling the introduction of diverse molecular fragments onto the pyrimidinone ring.[1]

This guide provides detailed experimental procedures for the Suzuki and Stille coupling reactions of 5-bromopyrimidin-4(1H)-one, a key building block for the synthesis of novel substituted pyrimidinone derivatives. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to explain the underlying chemical principles and rationale for the selection of specific reagents and conditions.

Understanding the Substrate: 5-Bromopyrimidin-4(1H)-one

A critical consideration for reactions involving 5-bromopyrimidin-4(1H)-one is its tautomeric nature. It exists in equilibrium between the lactam (pyrimidin-4(1H)-one) and lactim (4-hydroxypyrimidine) forms. This equilibrium can influence the substrate's solubility and reactivity. The presence of the N-H and O-H protons may also necessitate the use of a protecting group, particularly if strong bases are employed, to prevent deprotonation and potential side reactions. Common protecting groups for such systems include benzyl, methoxymethyl (MOM), or silyl ethers.[2][3][4] The protocols provided herein are initially presented without a protecting group, which is often feasible with carefully chosen conditions. However, should issues with yield or side-product formation arise, the use of a suitable protecting group should be considered.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5] It is widely favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[5]

Reaction Mechanism

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidin-4(1H)-one to form a Pd(II) complex.[6]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-Br (R = Pyrimidinone) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd R-Pd(II)L2-R' transmetalation->coupled_pd reductive_elimination Reductive Elimination coupled_pd->reductive_elimination product R-R' (Coupled Product) reductive_elimination->product product->pd0 Catalyst Regeneration boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of 5-Bromopyrimidin-4(1H)-one with Phenylboronic Acid

This protocol is adapted from procedures reported for similar bromopyrimidine systems.[7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromopyrimidin-4(1H)-one174.99175 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromopyrimidin-4(1H)-one (175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-phenylpyrimidin-4(1H)-one.

Stille Coupling: An Alternative C-C Bond Formation Strategy

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[8] While organotin reagents are toxic and require careful handling, the Stille coupling is highly versatile and tolerant of a wide range of functional groups.[9]

Reaction Mechanism

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki reaction.[10]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to 5-bromopyrimidin-4(1H)-one.[10]

  • Transmetalation: The organostannane transfers its organic group to the palladium(II) complex.[11]

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[10]

Stille_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-Br (R = Pyrimidinone) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd R-Pd(II)L2-R' transmetalation->coupled_pd reductive_elimination Reductive Elimination coupled_pd->reductive_elimination product R-R' (Coupled Product) reductive_elimination->product product->pd0 Catalyst Regeneration stannane R'-Sn(Bu)3 stannane->transmetalation

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocol: Stille Coupling of 5-Bromopyrimidin-4(1H)-one with Tributyl(vinyl)tin

This protocol is a general procedure that can be adapted for various organostannanes.[12]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromopyrimidin-4(1H)-one174.99175 mg1.01.0
Tributyl(vinyl)tin317.09380 mg (345 µL)1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Anhydrous N,N-Dimethylformamide (DMF)-5 mL--

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyrimidin-4(1H)-one (175 mg, 1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 35 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add tributyl(vinyl)tin (345 µL, 1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-16 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 30 minutes. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-vinylpyrimidin-4(1H)-one.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos).
Insufficiently degassedEnsure thorough degassing of the solvent and reaction mixture.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, toluene).
Formation of side products (e.g., dehalogenation)High reaction temperatureLower the reaction temperature and monitor the reaction closely.
Presence of water (for Stille)Use anhydrous solvents and reagents for Stille coupling.
Difficulty in purificationResidual tin compounds (Stille)Ensure complete precipitation with KF solution; additional washes or alternative work-up procedures may be necessary.
Co-eluting impuritiesOptimize the chromatography conditions (solvent system, gradient).

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • 11-The Stille Reaction PDF. Scribd. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Stille Coupling. NROChemistry. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. Available at: [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. Available at: [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]

  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF 1-ARYL-1,4,5,6-TETRAHYDROPYRIMIDINES AND 1-ARYL-3-SUBSTITUTED 1,4,5,6-TETRAHYDROPYRIMIDINIUM SALTS. HETEROCYCLES. Available at: [Link]

  • Protecting groups. Royal Society of Chemistry. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. National Institutes of Health. Available at: [Link]

  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][7][13][14]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society. Available at: [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. National Institutes of Health. Available at: [Link]

Sources

Application Note: A Guide to the Regioselective Synthesis of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of two robust and regioselective strategies for the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development, serving as key intermediates for a wide range of biologically active compounds, including antiviral agents.[1][2] This document details two primary synthetic pathways: a "building block" approach involving the cyclization of a pre-substituted β-ketoester followed by electrophilic bromination, and a more advanced "post-functionalization" strategy that utilizes a highly regioselective lithiation-substitution protocol for late-stage diversification at the C-6 position.[1][2] We provide in-depth mechanistic explanations, step-by-step experimental protocols, and comparative data to guide researchers in selecting the optimal method for their specific research objectives.

Introduction and Foundational Principles

The 2-amino-4(3H)-pyrimidinone core is a privileged scaffold in medicinal chemistry. The strategic introduction of substituents at the C-5 and C-6 positions is a critical tactic for modulating the pharmacological properties of these molecules. Specifically, the 5-bromo-6-substituted pattern has been explored for its potential in antiviral drug discovery.[1][2] Achieving regiochemical control during the synthesis is paramount to avoiding isomeric impurities and ensuring the efficient production of the desired target compound.

Tautomerism and Reactivity

The reactivity of the 2-amino-4(3H)-pyrimidinone ring is governed by its tautomeric forms and electronic nature. The molecule exists in equilibrium between its lactam (keto) and lactim (enol) forms, as well as amine-imine tautomers. This dynamic nature, coupled with the electron-donating effect of the 2-amino group and the electron-withdrawing nature of the ring nitrogens, dictates the sites of chemical reactivity.

Regioselectivity of Substitution

The pyrimidine ring is generally considered an electron-deficient heteroaromatic system.[3] However, the presence of the amino group at C-2 and the carbonyl/hydroxyl group at C-4 activates the ring towards electrophilic attack. The C-5 position is the most electron-rich carbon, making it the primary site for electrophilic substitution reactions such as bromination.[3] Conversely, direct functionalization of the C-6 position often requires more advanced techniques, such as directed metalation, which leverages the acidity of the C-6 proton under strong basic conditions.

Synthetic Strategies for Target Scaffolds

Two principal and highly effective strategies for the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones are presented below. The choice between them depends on the availability of starting materials and the desired synthetic outcome (e.g., large-scale synthesis of one compound vs. library generation).

G cluster_0 Strategy I: Building Block Approach cluster_1 Strategy II: Post-Functionalization Approach start1 Substituted β-Ketoester + Guanidine step1_1 Cyclocondensation start1->step1_1 product1 6-Substituted-2-amino- 4(3H)-pyrimidinone step1_1->product1 step1_2 Electrophilic Bromination (NBS) product1->step1_2 final1 Target Compound step1_2->final1 start2 Unsubstituted β-Ketoester + Guanidine step2_1 Cyclocondensation start2->step2_1 product2 2-Amino-4(3H)-pyrimidinone step2_1->product2 step2_2 Bromination product2->step2_2 intermediate2 2-Amino-5-bromo- 4(3H)-pyrimidinone step2_2->intermediate2 step2_3 Regioselective Lithiation (C-6) + Electrophile Quench intermediate2->step2_3 final2 Target Compound step2_3->final2

Caption: Overview of the two primary synthetic strategies.

Strategy I: The Building Block Approach

This is the most classical and direct method, where the C-6 substituent is incorporated from the start via the choice of β-ketoester. The synthesis is a two-step process: cyclocondensation followed by bromination.

Mechanism of Regioselective Cyclocondensation

The reaction between guanidine and a β-ketoester is a well-established method for pyrimidinone synthesis.[4][5][6] The reaction proceeds via a nucleophilic attack of a guanidine nitrogen onto the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via attack of the second guanidine nitrogen onto the ester carbonyl, with subsequent elimination of water and alcohol to form the aromatic pyrimidinone ring. This sequence ensures the regioselective formation of the 6-substituted isomer.

G start Guanidine + β-Ketoester step1 Nucleophilic attack on ketone carbonyl start->step1 step2 Tetrahedral Intermediate step1->step2 step3 Intramolecular Cyclization (Amine attacks ester) step2->step3 step4 Cyclic Intermediate step3->step4 step5 Dehydration & Alcohol Elimination step4->step5 final 2-Amino-6-substituted- 4(3H)-pyrimidinone step5->final

Caption: Simplified workflow of the cyclocondensation reaction.

Protocol 1A: Synthesis of 2-Amino-6-methyl-4(3H)-pyrimidinone

This protocol uses ethyl acetoacetate as a representative β-ketoester to install a methyl group at the C-6 position.

  • Materials:

    • Guanidine hydrochloride (1.0 eq)

    • Sodium ethoxide (2.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Absolute Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (N₂).

    • Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature to liberate the free guanidine base.

    • Add ethyl acetoacetate dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid until pH ~7.

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold water and then cold ethanol to remove salts and unreacted starting materials.

    • Dry the product under vacuum to yield 2-amino-6-methyl-4(3H)-pyrimidinone as a white solid.

Protocol 1B: Bromination of 2-Amino-6-methyl-4(3H)-pyrimidinone

This protocol uses N-Bromosuccinimide (NBS), a safe and effective electrophilic brominating agent.[3][7][8]

  • Materials:

    • 2-Amino-6-methyl-4(3H)-pyrimidinone (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (or DMF)

  • Procedure:

    • Suspend the 2-amino-6-methyl-4(3H)-pyrimidinone in acetonitrile in a round-bottom flask protected from light.

    • Cool the mixture to 0 °C in an ice bath.

    • Add NBS portion-wise over 15 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold acetonitrile and then diethyl ether.

    • Dry the product under vacuum to yield 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone.

Representative Data for Strategy I
R Group (from β-ketoester)6-SubstituentStep 1A Yield (%)Step 1B Yield (%)
Methyl-CH₃85-95%90-98%
Ethyl-CH₂CH₃80-90%88-95%
Phenyl-C₆H₅75-85%85-92%
4-Chlorophenyl-C₆H₄-Cl70-80%82-90%
Yields are typical and may vary based on reaction scale and purification method.

Strategy II: The Post-Functionalization Approach

This advanced strategy is exceptionally powerful for creating a diverse library of analogs from a common intermediate. It involves the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone, followed by a highly regioselective deprotonation at C-6 and subsequent reaction with an electrophile.[1][2]

Mechanism of Regioselective Lithiation-Substitution

This reaction relies on the principle of directed ortho-metalation. The amino group at C-2 and the deprotonated oxygen at C-4 act as directing groups, coordinating to a strong lithium base like Lithium Diisopropylamide (LDA). This coordination positions the base to selectively abstract the most acidic proton on the ring, which is at the C-6 position. The resulting C-6 lithiated species is a potent nucleophile that readily reacts with a wide range of electrophiles.

G start 2-Amino-5-bromo- 4(3H)-pyrimidinone step1 Deprotonation with LDA (2.2 eq) in dry THF at -78°C start->step1 intermediate C-6 Lithiated Dianion (Directed by -NH₂ and -O⁻) step1->intermediate step2 Addition of Electrophile (e.g., R-X) at -78°C intermediate->step2 step3 Aqueous Workup (NH₄Cl quench) step2->step3 final 6-Substituted Target Compound step3->final

Caption: Workflow for the C-6 Lithiation-Substitution reaction.[1][2]

Protocol 2: Regioselective C-6 Lithiation and Alkylation

This protocol requires strict anhydrous and anaerobic conditions.

  • Materials:

    • 2-Amino-5-bromo-4(3H)-pyrimidinone (1.0 eq) (synthesized via Strategy I using ethyl 3-oxopropanoate or similar)

    • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (2.2 eq)

    • Electrophile (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Procedure:

    • Dry all glassware in an oven and assemble hot under a stream of dry nitrogen.

    • Add 2-amino-5-bromo-4(3H)-pyrimidinone to the reaction flask and purge with nitrogen.

    • Add anhydrous THF via syringe and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise over 20 minutes, ensuring the internal temperature does not rise significantly. The mixture should become a clear, colored solution. Stir for 1 hour at -78 °C.

    • Add a solution of the electrophile in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 6-substituted product.

Representative Data for Strategy II
Electrophile (R-X)6-Substituent (R)Typical Yield (%)
Iodomethane (CH₃I)-CH₃70-80%
Benzyl Bromide (BnBr)-CH₂C₆H₅65-75%
Allyl Bromide-CH₂CH=CH₂60-70%
Benzaldehyde-CH(OH)C₆H₅55-65%
Yields are based on the lithiation-substitution step and are highly dependent on the electrophile and strict adherence to anhydrous conditions. Data adapted from Singh et al.[1][2]

Summary and Comparison of Strategies

FeatureStrategy I: Building BlockStrategy II: Post-Functionalization
Concept Pre-functionalization of starting materialLate-stage functionalization of a common intermediate
Pros - High yielding and robust- Simpler reaction conditions- Ideal for large-scale synthesis of a single target- Excellent for library synthesis and SAR studies- Allows for wide C-6 diversity- Access to analogs not available via β-ketoesters
Cons - Requires synthesis or purchase of specific β-ketoesters for each analog- Less flexible for diversification- Requires strict anhydrous/anaerobic conditions- Use of pyrophoric reagents (LDA)- Lower yields for some electrophiles
Best For Process chemistry, scale-up of a lead compoundMedicinal chemistry, lead optimization

References

  • Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 67, 428–433. [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

  • BenchChem (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem Scientific Resources.
  • Master Organic Chemistry (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • World Journal of Advanced Research and Reviews (2022). An overview on synthesis and biological activity of pyrimidines. WJARR, 16(02), 641-659. [Link]

  • ResearchGate (2011). Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. [Link]

Sources

The Strategic Utility of 5-Bromo-4(3H)-pyrimidinone as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidinone Core in Modern Agrochemicals

The pyrimidine heterocycle is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of fungicides and herbicides.[1] Its prevalence stems from the diverse biological activities exhibited by its derivatives and the synthetic tractability of the ring system. Within this important class of compounds, 5-Bromo-4(3H)-pyrimidinone (also known as 5-Bromo-4-hydroxypyrimidine) has emerged as a particularly valuable intermediate. The strategic placement of the bromine atom at the 5-position, coupled with the inherent reactivity of the pyrimidinone scaffold, provides a versatile platform for the synthesis of complex, biologically active molecules. This document serves as a detailed guide for researchers and synthetic chemists, outlining the key applications and experimental protocols for leveraging 5-Bromo-4(3H)-pyrimidinone in the discovery and development of next-generation crop protection agents.

The 4(3H)-pyrimidinone tautomer is the more stable form compared to its 4-hydroxypyrimidine isomer. The bromine atom at the C5 position activates the ring for various transformations, making it a pivotal precursor for introducing diverse functionalities. The N-H group and the keto group also offer sites for further chemical modification, allowing for a multi-dimensional approach to library synthesis and lead optimization.

Core Synthetic Transformations and Mechanistic Insights

The true synthetic power of 5-Bromo-4(3H)-pyrimidinone lies in its ability to undergo a variety of chemical transformations. The following sections detail the most critical of these reactions, providing not only step-by-step protocols but also the underlying mechanistic principles that govern their success. Understanding these mechanisms is paramount for troubleshooting, optimization, and the rational design of novel synthetic routes.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the derivatization of 5-Bromo-4(3H)-pyrimidinone. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which is a common strategy in the design of agrochemicals to modulate biological activity and physicochemical properties.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. The choice of a pre-catalyst like Pd(dppf)Cl₂ is common due to its air stability and efficient in-situ reduction to the active Pd(0) species. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex, which readily transfers its organic group to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. The organic solvent solubilizes the reactants, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: Synthesis of 5-Aryl-4(3H)-pyrimidinone Derivatives

Materials:

  • 5-Bromo-4(3H)-pyrimidinone

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-4(3H)-pyrimidinone (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.02 eq) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4(3H)-pyrimidinone.

Quantitative Data for Representative Suzuki Coupling Reactions:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90685
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O85892
3-Furanylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90578

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)L₂(R') Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product 5-Aryl-4(3H)-pyrimidinone (Aryl-R') RedElim->Product ArylHalide 5-Bromo-4(3H)-pyrimidinone (Aryl-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

N-Alkylation: Diversification at the Ring Nitrogen

The nitrogen atom at the 3-position of the pyrimidinone ring is a nucleophilic center that can be readily alkylated. This modification is crucial for tuning the molecule's properties, such as solubility, metabolic stability, and interaction with biological targets. N-alkylation can significantly impact the herbicidal or fungicidal activity of the final compound.

Causality of Experimental Choices:

  • Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the N-H group, generating a more nucleophilic pyrimidinone anion. The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • Alkylating Agent: A variety of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide, benzyl bromide) and other electrophiles. The nature of the R group introduced can be varied to explore structure-activity relationships.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the nucleophilic substitution reaction.

Experimental Protocol: N-Alkylation of 5-Bromo-4(3H)-pyrimidinone

Materials:

  • 5-Bromo-4(3H)-pyrimidinone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add 5-Bromo-4(3H)-pyrimidinone (1.0 eq) and K₂CO₃ (1.5 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • After completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Representative N-Alkylation Reactions:

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF25495
Benzyl BromideK₂CO₃Acetonitrile60390
Ethyl BromoacetateNaHTHF25682

Diagram: General Workflow for N-Alkylation

N_Alkylation_Workflow start Start: 5-Bromo-4(3H)-pyrimidinone deprotonation Deprotonation (Base, e.g., K₂CO₃ in DMF) start->deprotonation anion Pyrimidinone Anion deprotonation->anion alkylation Nucleophilic Attack (Alkyl Halide, R-X) anion->alkylation product N-Alkylated Product alkylation->product workup Aqueous Workup & Purification product->workup final_product Final Product workup->final_product

Caption: Workflow for the N-alkylation of 5-Bromo-4(3H)-pyrimidinone.

Synthesis of 2-Amino-5-bromo-4(3H)-pyrimidinone: Introducing a Key Functional Group

The introduction of an amino group at the 2-position of the pyrimidinone ring is a common strategy to access a different class of biologically active compounds. While not a direct reaction of 5-Bromo-4(3H)-pyrimidinone, the synthesis of its 2-amino derivative is highly relevant for agrochemical research. A closely related compound, 2-amino-6-methyl-4(3H)-pyrimidinone, can be synthesized and subsequently brominated. A more direct approach involves the cyclization of a suitable precursor with guanidine.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-4(3H)-pyrimidinone and Subsequent Bromination

This two-step process provides access to a key intermediate for further derivatization.

Part A: Synthesis of 2-Amino-6-methyl-4(3H)-pyrimidinone

Materials:

  • Ethyl acetoacetate

  • Guanidine carbonate

  • Ethanol

  • Toluene

  • Sodium ethoxide solution

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine carbonate to the sodium ethoxide solution and stir.

  • Add ethyl acetoacetate dropwise to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture and neutralize with acetic acid or hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 2-amino-6-methyl-4(3H)-pyrimidinone.

Part B: Bromination to 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone

Materials:

  • 2-Amino-6-methyl-4(3H)-pyrimidinone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-6-methyl-4(3H)-pyrimidinone in acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight in the dark.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water, filter the solid, and dry under vacuum to yield the brominated product.

Conclusion: A Gateway to Agrochemical Innovation

5-Bromo-4(3H)-pyrimidinone is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility is primarily derived from the ability to undergo selective and high-yielding transformations at the C5 and N3 positions. The Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl moieties, while N-alkylation provides a means to fine-tune the physicochemical properties of the resulting compounds. Furthermore, the synthesis of related amino-substituted pyrimidinones opens up additional avenues for derivatization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their quest for new and effective solutions for crop protection.

References

  • Lamberth, C. (2018). Pyrimidine Chemistry in Crop Protection. Bioorganic & Medicinal Chemistry, 26(10), 2843-2857. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Singh, K., Arora, D., Poremsky, E., Lowery, J., & Moreland, R. S. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001. Available at: [Link]

  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940. Available at: [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(17), 5584-5588. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4(3H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4(3H)-pyrimidinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the laboratory.

Introduction: The Synthetic Challenge

5-Bromo-4(3H)-pyrimidinone is a valuable building block in medicinal chemistry. The introduction of a bromine atom at the C-5 position of the pyrimidinone ring provides a reactive handle for further functionalization, enabling the synthesis of a diverse range of complex molecules. The most common route to this compound is the direct electrophilic bromination of the 4(3H)-pyrimidinone precursor. While seemingly straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of difficult-to-remove impurities. This guide will provide you with the expertise to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-Bromo-4(3H)-pyrimidinone.

Issue 1: Low or No Product Formation

Question: I have followed a standard bromination protocol, but I am seeing very low conversion to the desired 5-bromo product. What could be the issue?

Answer:

Low or no product formation in the bromination of 4(3H)-pyrimidinone can stem from several factors related to the reactivity of the substrate and the brominating agent.

  • Insufficient Activation of the Pyrimidinone Ring: The pyrimidinone ring is electron-deficient, making electrophilic substitution challenging. The reaction often requires acidic conditions to protonate the ring, increasing its susceptibility to electrophilic attack.

    • Solution: If you are using a non-acidic solvent, consider switching to glacial acetic acid or adding a catalytic amount of a strong acid like HBr or H₂SO₄. The formation of a hydrogen halide salt of the pyrimidine in situ can significantly improve reactivity[1].

  • Choice of Brominating Agent: The reactivity of brominating agents varies. Molecular bromine (Br₂) is a strong brominating agent but can be harsh, while N-Bromosuccinimide (NBS) is generally milder.

    • Solution: If using NBS with a non-polar solvent, the reaction may be sluggish. Consider switching to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to enhance the electrophilicity of the bromine in NBS. For more robust bromination, molecular bromine in acetic acid is a reliable choice.

  • Reaction Temperature: Like many chemical reactions, the rate of bromination is temperature-dependent.

    • Solution: If you are running the reaction at room temperature, consider moderately heating the reaction mixture. For direct bromination with Br₂, temperatures in the range of 80-100°C are often employed. However, be cautious of potential side reactions at higher temperatures.

Issue 2: Formation of Multiple Products (Side Reactions)

Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the likely side products and how can I avoid them?

Answer:

The formation of multiple products is a common issue, often due to over-bromination or side reactions with the solvent.

  • Di-bromination: The most common side product is the 5,5-dibromo derivative, which can form if the reaction is left for too long or if an excess of the brominating agent is used. Mechanistic studies on similar systems suggest the formation of a dihydroxy-hexahydro intermediate that can react further with bromine if present in excess[2].

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05-1.1 equivalents.

      • Controlled Addition: Add the brominating agent dropwise to the reaction mixture at a controlled temperature to avoid localized high concentrations.

      • pH Control: For reactions in aqueous media, maintaining a slightly acidic pH (around 4) can help to suppress di-bromination, as has been demonstrated in the bromination of related pyridones[3].

  • Solvent Participation: In some cases, the solvent can participate in the reaction, leading to undesired byproducts.

    • Solution: Choose an inert solvent for your reaction. Glacial acetic acid is generally a good choice as it also serves as a catalyst. If using other solvents, ensure they are unreactive under the reaction conditions.

Issue 3: Difficult Purification

Question: I have a crude product that is a dark, oily solid, and I am struggling to purify it by recrystallization. What are my options?

Answer:

Purification of 5-Bromo-4(3H)-pyrimidinone can be challenging due to the presence of colored impurities and starting material.

  • Initial Work-up: A thorough work-up is crucial.

    • Solution: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color of the excess bromine disappears. Neutralize the reaction mixture carefully with a base like sodium bicarbonate or sodium carbonate. The product can then be extracted with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Purification Technique: If recrystallization is not effective, column chromatography is the next logical step.

    • Solution: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective in separating the product from impurities and starting material[4]. Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of 5-Bromo-4(3H)-pyrimidinone?

A1: The "best" brominating agent depends on your specific experimental setup and desired outcome.

  • Molecular Bromine (Br₂): This is a powerful and cost-effective brominating agent that often gives good yields. However, it is highly corrosive and toxic, requiring careful handling in a fume hood. It is typically used in a solvent like glacial acetic acid.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It is a milder brominating agent and can lead to higher selectivity and fewer side products, particularly when used in polar aprotic solvents like DMF or MeCN. It is an excellent choice for optimizing the reaction for higher purity.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).

  • Procedure: Take a small aliquot of the reaction mixture at regular intervals, quench it, and spot it on a TLC plate alongside a spot of your starting material (4(3H)-pyrimidinone). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to develop the plate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the more polar 5-bromo product will indicate the progress of the reaction.

Q3: My final product is colored. Is this normal, and how can I decolorize it?

A3: It is common for the crude product of bromination reactions to have a yellowish or brownish hue due to residual bromine or minor impurities.

  • Decolorization: If the color persists after the initial work-up, you can try treating a solution of your crude product with a small amount of activated charcoal and then filtering it before the final crystallization or solvent removal.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Safety is paramount in any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when using molecular bromine or volatile organic solvents.

  • Handling Bromine: If using molecular bromine, be aware of its high toxicity and corrosiveness. Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Detailed Experimental Protocols

Here are two detailed protocols for the synthesis of 5-Bromo-4(3H)-pyrimidinone, one using molecular bromine and the other using N-Bromosuccinimide. These protocols are designed to be self-validating by including in-process controls and characterization steps.

Protocol 1: Direct Bromination using Molecular Bromine (Br₂)

This protocol is a robust method that generally provides good yields.

Materials:

  • 4(3H)-Pyrimidinone

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 4(3H)-pyrimidinone (1.0 eq) in glacial acetic acid.

  • Heat the mixture to 80°C with stirring.

  • In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the heated reaction mixture over 30-60 minutes. The color of the reaction mixture should turn reddish-brown.

  • After the addition is complete, continue stirring the reaction mixture at 80°C and monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into an ice-cold 10% sodium thiosulfate solution to quench the excess bromine. Stir until the reddish-brown color disappears.

  • Carefully neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution. Be cautious as CO₂ will be evolved.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

  • ¹H NMR: Expect to see the disappearance of the C-5 proton signal of the starting material and the appearance of characteristic signals for the C-2 and C-6 protons of the product.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 5-Bromo-4(3H)-pyrimidinone, including the characteristic isotopic pattern for bromine.

  • Melting Point: Compare the melting point of your purified product with the literature value.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol offers a milder and often more selective alternative to using molecular bromine.

Materials:

  • 4(3H)-Pyrimidinone

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4(3H)-pyrimidinone (1.0 eq) in DMF.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash thoroughly with water to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Characterization:

  • Follow the same characterization steps as outlined in Protocol 1.

Visualizing the Workflow

General Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 4(3H)-Pyrimidinone in Solvent Reagent Prepare Brominating Agent Solution Addition Controlled Addition of Brominating Agent Reagent->Addition Stir Stir at Defined Temperature Addition->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Excess Bromine Monitor->Quench Reaction Complete Neutralize Neutralize Reaction Mixture Quench->Neutralize Extract Extract Product Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End Pure 5-Bromo-4(3H)-pyrimidinone Characterize->End Troubleshooting Start Low Yield or Incomplete Reaction? Check_Activation Is the pyrimidinone ring sufficiently activated? Start->Check_Activation Yes Multiple_Products Multiple Products on TLC? Start->Multiple_Products No Check_Reagent Is the brominating agent appropriate? Check_Activation->Check_Reagent No Add_Acid Action: Add catalytic acid or use acidic solvent. Check_Activation->Add_Acid Yes Check_Temp Is the reaction temperature optimal? Check_Reagent->Check_Temp No Change_Reagent Action: Switch to a stronger brominating agent (e.g., Br2) or a more polar solvent for NBS. Check_Reagent->Change_Reagent Yes Increase_Temp Action: Increase reaction temperature moderately. Check_Temp->Increase_Temp Yes Check_Stoich Was the stoichiometry of the brominating agent correct? Multiple_Products->Check_Stoich Yes Check_Addition Was the addition of the brominating agent controlled? Check_Stoich->Check_Addition No Control_Stoich Action: Use 1.05-1.1 eq of brominating agent. Check_Stoich->Control_Stoich Yes Slow_Addition Action: Add brominating agent dropwise. Check_Addition->Slow_Addition Yes

Caption: Decision tree for troubleshooting low yield and side product formation.

References

  • U.S. Patent 3,956,301, "Process for bromination of pyrimidine," issued May 11, 1976.
  • Tee, O. S., & Paventi, M. (1982). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 60(17), 2239-2245.
  • Tee, O. S., & Iyengar, N. R. (1985). The mechanism of bromination of 2(1H)-pyrimidinone, its N-methyl and N,N′-dimethyl derivatives in aqueous acidic solution. The Journal of Organic Chemistry, 50(23), 4468–4473.
  • Kumar, V., & Parmar, A. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Medicinal Chemistry Research, 21(10), 3073-3081.
  • Tee, O. S., & Paventi, M. (1991). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 69(8), 1249-1256.

Sources

Technical Support Center: Navigating the Challenges of Deprotecting Substituted 5-Bromo-4(3H)-pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the deprotection of substituted 5-bromo-4(3H)-pyrimidinones. This resource is designed to provide in-depth troubleshooting advice, backed by mechanistic insights and validated protocols, to help you overcome common hurdles in your synthetic endeavors. The inherent electronic nature of the 5-bromo-4(3H)-pyrimidinone core, a crucial scaffold in medicinal chemistry[1], presents unique challenges that require careful consideration of protecting group strategy and deprotection conditions.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the deprotection of N-substituted 5-bromo-4(3H)-pyrimidinones.

Q1: My N-deprotection reaction is sluggish or incomplete. What are the likely causes?

A1: Several factors can contribute to a slow or incomplete deprotection:

  • Steric Hindrance: Bulky substituents on the pyrimidinone ring or the protecting group itself can impede reagent access to the reaction center.

  • Electronic Effects: Electron-withdrawing groups on the pyrimidinone ring can decrease the reactivity of the N-protecting group towards certain deprotection reagents.

  • Reagent Decomposition: The deprotection reagent may be degrading over time, especially if it is sensitive to air or moisture.

  • Insufficient Acid/Base Strength: The chosen acidic or basic conditions may not be potent enough to effect cleavage.

Q2: I'm observing significant debromination of my starting material during deprotection. How can I prevent this?

A2: Debromination is a common side reaction, particularly under reductive or strongly acidic/basic conditions. The C5-bromo substituent on the pyrimidinone ring can be labile. To mitigate this:

  • Avoid Harsh Reductive Conditions: For instance, if you are removing a benzyl (Bn) group via hydrogenolysis, consider using milder catalysts or shorter reaction times.

  • Use Scavengers: In acid-mediated deprotections, carbocations generated from the protecting group can be quenched by scavengers, preventing side reactions that might lead to debromination[2].

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of debromination more than the rate of deprotection.

Q3: Can I use a single deprotection method for all N-protecting groups on this scaffold?

A3: It is highly unlikely. The choice of deprotection method is intrinsically linked to the nature of the protecting group. This is the principle of orthogonal protection in chemical synthesis, where one protecting group can be removed selectively in the presence of others[3]. For example, a Boc group is acid-labile, while a PMB group can be removed oxidatively[4][5].

II. Troubleshooting Guides for Common N-Protecting Groups

This section provides detailed troubleshooting for specific N-protecting groups commonly used for 4(3H)-pyrimidinones.

p-Methoxybenzyl (PMB) Group Deprotection

The PMB group is a versatile protecting group, often favored for its stability under various conditions. However, its removal from the electron-deficient 5-bromo-4(3H)-pyrimidinone ring can be challenging.

Problem: Incomplete or failed PMB deprotection using standard acidic conditions (e.g., TFA).

Causality: The nitrogen atom of the pyrimidinone is part of an amide-like system, which reduces its basicity. Consequently, protonation, the initial step in acid-mediated cleavage, can be difficult. The electron-withdrawing nature of the pyrimidinone ring and the C5-bromo substituent further destabilize the carbocation intermediate that would form upon PMB cleavage.

Troubleshooting Workflow:

start Start: Incomplete PMB Deprotection with TFA option1 Option 1: Increase Acid Strength or Temperature start->option1 Initial Approach option2 Option 2: Switch to Oxidative Cleavage (DDQ) start->option2 Alternative Strategy option3 Option 3: Use Lewis Acids start->option3 Alternative Strategy sub_option1 Monitor for Debromination and Decomposition option1->sub_option1 sub_option2 Optimize Solvent and Stoichiometry option2->sub_option2 sub_option3 Screen Different Lewis Acids (e.g., BBr3, TMSI) option3->sub_option3 end Successful Deprotection sub_option1->end If Successful sub_option2->end If Successful sub_option3->end If Successful

Caption: Troubleshooting workflow for PMB deprotection.

Solutions & Protocols:

A. Oxidative Deprotection with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often the reagent of choice for PMB removal when acidic methods fail. The electron-rich PMB group is selectively oxidized over the electron-poor pyrimidinone core.[4][5]

  • Protocol:

    • Dissolve the N-PMB-5-bromo-4(3H)-pyrimidinone in a suitable solvent (e.g., dichloromethane (DCM) or a mixture of DCM and water).

    • Add 1.1 to 1.5 equivalents of DDQ.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

B. Lewis Acid-Mediated Deprotection

Strong Lewis acids can also effect PMB cleavage.

  • Protocol with Boron Tribromide (BBr₃):

    • Dissolve the substrate in dry DCM and cool to -78 °C under an inert atmosphere.

    • Add a solution of BBr₃ (1-3 equivalents) in DCM dropwise.

    • Allow the reaction to warm to 0 °C or room temperature and monitor its progress.

    • Carefully quench the reaction with methanol or water.

    • Perform an aqueous work-up and purify the product.

Comparative Table of PMB Deprotection Conditions:

Reagent(s)SolventTemperatureCommon Issues
TFADCM0 °C to RTIncomplete reaction, potential for debromination
DDQDCM/H₂ORTFormation of colored byproducts, requires careful purification
BBr₃DCM-78 °C to RTHarsh conditions, potential for side reactions with other functional groups
tert-Butoxycarbonyl (Boc) Group Deprotection

The Boc group is a widely used, acid-labile protecting group.[6] Challenges in its removal from the 5-bromo-4(3H)-pyrimidinone system often revolve around finding conditions that are strong enough for deprotection without causing unwanted side reactions.

Problem: Standard Boc deprotection with TFA in DCM leads to side products, including tert-butylation of the pyrimidinone ring or other electron-rich moieties.

Causality: The tert-butyl cation generated during Boc cleavage is a potent electrophile that can alkylate nucleophilic sites on the substrate or solvent.[2]

Solutions & Protocols:

A. Use of Cation Scavengers

Adding a cation scavenger can intercept the tert-butyl cation before it reacts with your molecule.

  • Protocol with Triethylsilane (TES):

    • Dissolve the N-Boc-5-bromo-4(3H)-pyrimidinone in DCM.

    • Add 2-5 equivalents of a scavenger such as triethylsilane or anisole.

    • Add TFA (typically 20-50% v/v) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the volatiles under reduced pressure and purify.

B. Alternative Acidic Conditions

Using a different acid or solvent system can sometimes provide cleaner deprotection.

  • Protocol with HCl in Dioxane/Methanol:

    • Dissolve the substrate in a minimal amount of methanol.

    • Add a 4 M solution of HCl in dioxane.

    • Stir at room temperature until the reaction is complete.

    • Neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the product.

Decision Tree for Boc Deprotection:

start Start: N-Boc-5-bromo-4(3H)-pyrimidinone check_sensitivity Are other acid-sensitive groups present? start->check_sensitivity standard_tfa Use TFA/DCM check_sensitivity->standard_tfa No hcl_dioxane Use HCl in Dioxane check_sensitivity->hcl_dioxane Yes side_products Observe side products (e.g., t-butylation)? standard_tfa->side_products tfa_with_scavenger Use TFA/DCM with scavenger (e.g., TES) success Successful Deprotection tfa_with_scavenger->success failure Re-evaluate Protecting Group Strategy tfa_with_scavenger->failure If still problematic hcl_dioxane->success hcl_dioxane->failure If still problematic side_products->tfa_with_scavenger Yes side_products->success No

Caption: Decision tree for Boc deprotection strategies.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group Deprotection

The SEM group is stable to a wide range of conditions but can be challenging to remove from nitrogen heterocycles.[7]

Problem: Deprotection of N-SEM-5-bromo-4(3H)-pyrimidinone with fluoride sources (e.g., TBAF) is ineffective, and acidic conditions lead to a complex mixture of byproducts.

Causality: N-SEM deprotection is often more difficult than O-SEM deprotection.[7] Acidic cleavage can release formaldehyde, which can participate in side reactions with the deprotected pyrimidinone, leading to oligomerization or the formation of cyclized adducts.[8][9]

Solutions & Protocols:

A. Two-Step Acidic Deprotection

A carefully controlled two-step procedure involving an initial acidic treatment followed by a basic workup can be effective.[8]

  • Protocol:

    • Treat the N-SEM protected compound with trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature. This is thought to form an intermediate.[8]

    • After the initial reaction, carefully quench with a base (e.g., aqueous ammonia or sodium carbonate solution) to liberate the free pyrimidinone by releasing formaldehyde.[8]

    • Extract the product and purify.

B. Lewis Acid Conditions

Certain Lewis acids can promote SEM cleavage under milder conditions.

  • Protocol with MgBr₂•OEt₂:

    • Dissolve the substrate in a suitable solvent like nitromethane or ether.

    • Add magnesium bromide etherate and stir at room temperature or with gentle heating.

    • Monitor the reaction for the disappearance of the starting material.

    • Quench with an aqueous workup and purify the product.

III. Summary and Recommendations

The successful deprotection of substituted 5-bromo-4(3H)-pyrimidinones requires a nuanced approach. There is no one-size-fits-all solution, and the optimal conditions will depend on the specific protecting group and the other substituents on the molecule.

  • For PMB groups: Oxidative cleavage with DDQ is often the most reliable method.

  • For Boc groups: The use of cation scavengers is highly recommended to prevent side reactions.

  • For SEM groups: A carefully executed two-step acidic deprotection or the use of specific Lewis acids can be effective.

We strongly advise small-scale trial reactions to identify the optimal deprotection conditions for your specific substrate before proceeding to a larger scale. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to avoid over-reaction and the formation of byproducts.

IV. References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). MDPI. [Link]

  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (n.d.). UCLA – Chemistry and Biochemistry. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2015). PMC - NIH. [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. (2013). PubMed. [Link]

  • Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station Int. Ed.. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (1993). Journal of Medicinal Chemistry. [Link]

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (1971). ResearchGate. [Link]

  • Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. (2019). The Journal of Organic Chemistry. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (2009). PMC - NIH. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2012). PubMed Central. [Link]

  • Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. (2006). PubMed. [Link]

  • How can I do the deprotection of PMB on the nitrogen of kainic acid. (2013). ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (1995). PubMed. [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). PubMed. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (2010). Molecules. [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024). MDPI. [Link]

  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. (2015). PMC - NIH. [Link]

  • Pyrimidine. (n.d.). Wikipedia. [Link]

  • Acid-Labile Protecting Groups Definition. (n.d.). Fiveable. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2008). ResearchGate. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Analytical methods for the characterization of 5-Bromo-4(3H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 5-Bromo-4(3H)-pyrimidinone

For researchers, medicinal chemists, and drug development professionals, the precise characterization of heterocyclic building blocks is a foundational requirement for success. 5-Bromo-4(3H)-pyrimidinone, a key intermediate in the synthesis of a wide array of biologically active compounds, is no exception. Its purity, identity, and structural integrity directly impact the quality, efficacy, and safety of downstream products.

This guide provides an in-depth comparison of the primary analytical methods for the characterization of 5-Bromo-4(3H)-pyrimidinone. Moving beyond mere protocols, we delve into the causality behind methodological choices, offering field-proven insights to ensure robust and reliable analytical outcomes. The narrative is structured to equip you with the expertise to select the most appropriate techniques for your specific analytical challenges, from routine purity checks to definitive structural elucidation.

The Analytical Workflow: A Holistic Approach

A comprehensive characterization of 5-Bromo-4(3H)-pyrimidinone is not reliant on a single technique but rather on the synergistic application of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system that ensures the highest degree of confidence in the material's quality.

cluster_0 Purity & Quantification cluster_1 Identity & Structure cluster_2 Definitive Structure HPLC HPLC / UPLC Final_Report Certificate of Analysis (Purity, Identity, Structure) HPLC->Final_Report MS Mass Spectrometry (MS) MS->Final_Report NMR NMR Spectroscopy NMR->Final_Report XRD X-Ray Crystallography XRD->Final_Report Raw_Material Raw Material (5-Bromo-4(3H)-pyrimidinone) Raw_Material->HPLC assess purity Raw_Material->MS confirm mass Raw_Material->NMR confirm structure Raw_Material->XRD if needed

Caption: High-level analytical workflow for 5-Bromo-4(3H)-pyrimidinone.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of 5-Bromo-4(3H)-pyrimidinone and its derivatives. Its ability to separate the target compound from starting materials, by-products, and degradants makes it indispensable for both in-process control and final product release.

Expertise & Experience: The 'Why' Behind the Method

For a polar, heterocyclic compound like 5-Bromo-4(3H)-pyrimidinone, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase (typically C8 or C18) is nonpolar, while the mobile phase is polar. This setup allows for excellent retention and separation of polar analytes.

The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical. 5-Bromo-4(3H)-pyrimidinone has acidic and basic sites, and controlling the pH ensures a consistent ionization state. This prevents peak tailing and shifting retention times, leading to sharp, reproducible peaks—a hallmark of a trustworthy protocol. Formic acid is often preferred as it is volatile and compatible with mass spectrometry, enabling a seamless transition to LC-MS analysis.[1]

Comparative HPLC Methodologies
ParameterMethod A: Rapid Screening (Isocratic)Method B: High-Resolution Purity (Gradient)
Column C18, 50 x 4.6 mm, 3 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Elution 80% A / 20% B0-20 min: 5% to 95% B; 20-25 min: 95% B
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 215 nm & 254 nmDiode Array Detector (DAD)
Strength Fast run times (< 5 min)Excellent separation of closely-eluting impurities
Limitation May not resolve all minor impuritiesLonger analysis time
Experimental Protocol: High-Resolution Purity by RP-HPLC
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-Bromo-4(3H)-pyrimidinone.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Instrumentation and Conditions:

    • Instrument: HPLC or UPLC system with a DAD detector.

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[2]

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 20.0 min: 95% B

      • 25.0 min: 95% B

      • 25.1 min: 5% B

      • 30.0 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine purity by calculating the area percent of the main peak relative to the total peak area.

    • Use the DAD to assess peak purity, ensuring the main peak is not co-eluting with any impurities.

Spectroscopic Methods: Unveiling the Molecular Structure

While HPLC confirms purity, spectroscopic methods are required to verify the molecular identity and structure.

A. Mass Spectrometry (MS)

MS is a powerful technique that provides the exact molecular weight of a compound, serving as a primary method for identity confirmation.

Expertise & Experience: The Bromine Isotopic Signature

The most telling feature in the mass spectrum of 5-Bromo-4(3H)-pyrimidinone is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).[3] Observing this signature is an authoritative confirmation of the presence of a single bromine atom in the molecule. Electrospray Ionization (ESI) is the preferred method when coupled with LC (LC-MS), as it is a soft ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.

parent [C4H3BrN2O+H]+ m/z 175/177 frag1 Loss of CO (-28 Da) parent->frag1 frag3 Loss of Br (-79/81 Da) parent->frag3 frag2 [C3H4BrN2]+ m/z 147/149 frag1->frag2 frag4 [C4H4N2O]+ m/z 96 frag3->frag4

Caption: A plausible ESI-MS fragmentation pathway for 5-Bromo-4(3H)-pyrimidinone.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.[4][5]

Expertise & Experience: Solvent Choice and Proton Exchange

The choice of NMR solvent is a critical experimental decision. While CDCl₃ is common, a protic solvent like DMSO-d₆ is superior for this compound. The N-H protons of the pyrimidinone ring are acidic and exchangeable. In DMSO-d₆, this exchange is slowed, allowing the N-H proton to be observed, typically as a broad singlet. This observation confirms the presence of the pyrimidinone tautomer.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~12.5 ppm (broad singlet, 1H): N-H proton.

  • δ ~8.2 ppm (singlet, 1H): C2-H proton.

  • δ ~8.0 ppm (singlet, 1H): C6-H proton.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Definitive Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

For absolute confirmation of the molecular structure, tautomeric form, and intermolecular interactions in the solid state, SC-XRD is the gold standard.[6] While technically demanding, it provides an unparalleled level of structural detail.

Expertise & Experience: The Tautomerism Question

5-Bromo-4(3H)-pyrimidinone can exist in tautomeric forms, including the 4-hydroxy pyrimidine form. While NMR in DMSO suggests the pyrimidinone form is dominant in solution, SC-XRD can definitively establish the structure in the solid state. Furthermore, it reveals crucial information about hydrogen bonding networks, which govern the material's crystal packing, solubility, and melting point. The presence of the heavy bromine atom also makes this compound useful for phasing in crystallographic studies of larger biomolecules.[7]

Workflow for Single-Crystal X-ray Diffraction

  • Crystal Growth (The Bottleneck): This is the most challenging step. Slow evaporation of a saturated solution is a common method. A variety of solvents (e.g., methanol, ethanol, acetone) should be screened.

  • Crystal Mounting: A suitable single crystal (well-formed, no visible cracks) is selected under a microscope and mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final 3D structure.

Overall Method Comparison

TechniqueInformation ProvidedKey StrengthKey Limitation
RP-HPLC Purity, quantification, stabilityRobust, high-throughput, excellent for purity assessmentProvides limited structural information
Mass Spec. Molecular weight, elemental composition (Br)High sensitivity, confirms molecular formulaIsomers are often indistinguishable
NMR Spec. Unambiguous molecular structure, connectivityProvides detailed atomic-level structural informationLower throughput, requires more sample
SC-XRD Absolute 3D structure, tautomerism, packingGold standard for definitive structural proofRequires high-quality single crystals

Conclusion

The analytical characterization of 5-Bromo-4(3H)-pyrimidinone requires a multi-faceted approach. RP-HPLC serves as the workhorse for routine purity and stability testing, providing reliable quantitative data. For identity, a combination of mass spectrometry, to confirm the molecular weight and the presence of bromine, and NMR spectroscopy, to elucidate the precise atomic connectivity, is essential. For cases requiring absolute structural proof or investigation into solid-state properties, single-crystal X-ray diffraction provides the definitive answer. By understanding the strengths and rationale behind each technique, researchers can design a robust, self-validating analytical strategy that ensures the quality and integrity of this vital chemical building block.

References

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281–289.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • SIELC Technologies. (n.d.). Separation of 2(1H)-Pyrimidinone, 5-bromo- on Newcrom R1 HPLC column.
  • Kühn-Hölsken, E., et al. (2006). Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- or 5-bromo-uracil-substituted RNA. RNA, 12(1), 173-181.
  • Yadav, R. K., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific Reports, 13(1), 1-21.
  • Baranowska, I., & Wilczek, A. (2009). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Acta Chromatographica, 21(3), 405-416. Available at: [Link]

  • Wishart, D. S., et al. (2018). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Metabolites, 8(1), 18.
  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Available at: [Link]

  • Rottmann, A., et al. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Molbank, 2015(2), M854.
  • El-Faham, A., et al. (2022). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 15(7), 1-8.
  • Bérdi, B., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Beilstein Journal of Organic Chemistry, 10, 231-237. Available at: [Link]

  • University of Colorado Boulder. (n.d.). BC530 2016 X-ray Crystallography Unit Homework.
  • dos Santos, J. C., et al. (2023). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 2
5-Bromo-4(3H)-pyrimidinone hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.